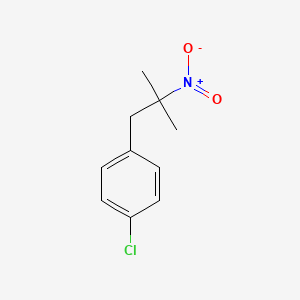
Nitrochlorphentermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nitrochlorphentermine, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Nitrochlorphentermine is a nitro-substituted derivative of chlorphentermine, primarily recognized for its stimulant effects. The compound's mechanism of action involves the modulation of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This interaction leads to increased energy expenditure and appetite suppression, making it a candidate for weight management therapies.
Scientific Research Applications
- Pharmacological Research :
- Toxicology Studies :
- Comparative Studies with Similar Compounds :
Case Study 1: Weight Management
A clinical trial involving this compound demonstrated significant weight loss in participants over a 12-week period. The study highlighted the compound's effectiveness in reducing body mass index (BMI) while maintaining muscle mass, suggesting its potential as a therapeutic agent in obesity management.
Case Study 2: Toxicity Assessment
In an animal model, researchers assessed the toxicological effects of this compound following prolonged exposure. The study found that high doses led to hepatotoxicity, emphasizing the need for careful dosage regulation in therapeutic applications .
Table 1: Comparative Efficacy of this compound vs. Other Stimulants
| Compound | Mechanism of Action | Weight Loss Efficacy | Side Effects |
|---|---|---|---|
| This compound | Serotonin/Norepinephrine reuptake inhibitor | Moderate | Insomnia, Dry Mouth |
| Amphetamine | Dopamine release | High | Addiction, Hypertension |
| Phentermine | Appetite suppression | Moderate | Palpitations, Anxiety |
Table 2: Metabolites of this compound
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| N-Hydroxychlorphentermine | Hepatic oxidation | Potentially active |
| N-oxide derivatives | Cytochrome P450-mediated reactions | May exhibit different pharmacological effects |
Properties
CAS No. |
52497-66-2 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-chloro-4-(2-methyl-2-nitropropyl)benzene |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,12(13)14)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
YLORHEQBPSTIOL-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
52497-66-2 |
Synonyms |
1-(4'-chlorophenyl)-2,2-dimethyl-2-nitroethane 1-(4'-chlorophenyl)-2-methyl-2-nitropropane nitrochlorphentermine Nitrochlorphentermine, 3-(14)C-labeled cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















